Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate
Description
Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group and a 3-(methylamino)propyl side chain. This compound serves as a critical intermediate in organic synthesis, particularly in peptide coupling reactions, as demonstrated in its use with EDCI hydrochloride and HOBt to synthesize tert-butyl 4-[methyl(1-methyl-L-prolyl)amino]piperidine-1-carboxylate . Its methylamino propyl substituent provides a secondary amine functional group, enabling further derivatization or conjugation in drug discovery workflows.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 4-[3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-18-11-5-8-15-9-12-19(13-10-15)17(20)21-14-16-6-3-2-4-7-16/h2-4,6-7,15,18H,5,8-14H2,1H3 |
InChI Key |
MNLWWHVFHCFHBV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit cholinesterase receptors by binding to the catalytic site, interacting with key amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and related piperidine derivatives:
Key Observations:
The ethoxy ester substituent in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is electron-withdrawing, likely reducing nucleophilicity relative to the methylamino group. The tert-butyl ester in the analog (CAS 171049-43-7) offers superior stability under acidic conditions compared to the benzyl group, which is cleavable via hydrogenolysis .
Synthetic Utility: The target compound’s methylamino propyl side chain facilitates coupling reactions (e.g., with proline derivatives) to generate peptidomimetics . The ethoxy ester variant may act as a precursor for carboxylic acid derivatives via hydrolysis, while the tert-butyl analog is preferred for orthogonal protection strategies .
Biological Activity
Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : Approximately 262.35 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl group and a 3-(methylamino)propyl chain, which contributes to its unique pharmacological profile.
Research indicates that this compound interacts with several neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest that the compound may act as an antagonist or modulator, influencing mood regulation and potentially offering therapeutic benefits for psychiatric disorders such as depression and anxiety.
Neuropharmacological Effects
-
Serotonin Receptor Interaction :
- The compound exhibits binding affinity to serotonin receptors (5-HT), which play a crucial role in mood regulation.
- Potential modulation of serotonin levels may contribute to antidepressant effects.
-
Dopamine Receptor Interaction :
- Interactions with dopamine receptors suggest implications in the treatment of disorders such as schizophrenia and addiction.
- Studies indicate that it may influence dopaminergic signaling pathways, enhancing or inhibiting dopamine release depending on receptor subtype engagement.
Comparative Analysis with Similar Compounds
The table below compares this compound with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-(methylamino)piperidine-1-carboxylate | C₁₄H₁₈N₂O₂ | Lacks the propyl chain; different receptor activity. |
| Benzyl 4-(aminopropyl)piperidine-1-carboxylate | C₁₄H₁₈N₂O₂ | Similar structure but without the methyl group; potentially different pharmacodynamics. |
| Benzyl 4-(N-ethylaminopropyl)piperidine-1-carboxylate | C₁₅H₂₁N₂O₂ | Contains an ethyl group instead of methyl; differing biological effects. |
The presence of the specific methylamino propyl substitution in this compound enhances its interaction profile compared to these similar compounds, making it a unique candidate for further research into its therapeutic applications.
Potential Therapeutic Applications
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anxiolytic Effects : Animal models have shown that administration of this compound can lead to reduced anxiety-like behavior, suggesting its utility in treating anxiety disorders.
- Antidepressant Activity : In preclinical trials, it demonstrated significant antidepressant-like effects, possibly through its action on serotonin pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
